(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one
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Overview
Description
The compound (1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one is a complex organic molecule with a unique tetracyclic structure. This compound is notable for its intricate arrangement of carbon atoms and the presence of multiple chiral centers, which contribute to its stereochemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one typically involves multi-step organic synthesis techniques. The process begins with the construction of the tetracyclic core, followed by the introduction of the dioxatetracyclo moiety. Key steps may include cyclization reactions, stereoselective reductions, and functional group transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one: has several applications in scientific research:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one include other tetracyclic molecules with similar structural motifs. Examples might include:
Barrelene: Known for its barrel-like structure.
Basketane: Resembling a basket in its molecular shape.
Cubane: A cubic-shaped molecule with unique properties.
Uniqueness
What sets This compound apart is its specific arrangement of atoms and chiral centers, which confer unique stereochemical properties and potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H22O3 |
---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 |
InChI Key |
VWGPQZZLIAQJCE-NNWCWBAJSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@]23[C@H]1CC[C@@]4([C@H]3O4)C)C |
Canonical SMILES |
CC1CCC2C(C(=O)OC23C1CCC4(C3O4)C)C |
Origin of Product |
United States |
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